
1-(Trans-4-propylcyclohexyl)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a derivative involved in the preparation of liquid crystals and other specialized materials. It represents an important class of compounds for research in material science and organic chemistry due to its unique structural features and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or specific reaction conditions to achieve high purity and yield. For instance, a study by Yang Dong-jie et al. (2009) described the conversion of a by-product in the preparation of a similar liquid crystal compound to a high-purity starting material under catalysis of Ru/C, achieving a 72.4% yield (Yang Dong-jie, 2009).
Molecular Structure Analysis
Crystal and molecular structures of related compounds are determined using methods like X-ray diffraction, revealing detailed geometrical configurations. For example, Biswas et al. (2007) determined the structure of a nematogenic compound, showing the cyclohexyl group in chair conformation and the molecule's slightly bow-shaped structure (Biswas et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary significantly. Studies have explored reactions like hydrogenation, cycloaddition, and others, to elucidate the chemical behavior and potential applications of these materials. For instance, Matsumoto et al. (2008) reported on the iodine-induced intramolecular cyclization of specific derivatives to form iodobenzene derivatives, demonstrating the complex reactions these compounds can undergo (Matsumoto et al., 2008).
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Synthesis and Modification
Research has focused on synthesizing and modifying liquid crystal compounds, which are critical for the development of displays and other optical devices. For instance, studies have explored the preparation of compounds by catalytic reactions to enhance the properties of liquid crystals, such as birefringence and threshold voltage, indicating the potential for 1-(Trans-4-propylcyclohexyl)-4-iodobenzene to serve as an intermediate or a modifier in liquid crystal chemistry (Yang Dong-jie, 2009).
Organic Synthesis and Catalysis
There's significant interest in the use of iodoarenes and related compounds in organic synthesis, particularly in catalytic processes. For example, iodoalkenes and iodoarenes have been used as substrates in palladium-catalyzed aminocarbonylation reactions to produce various amides, indicating that 1-(Trans-4-propylcyclohexyl)-4-iodobenzene could potentially be utilized in similar catalytic processes to synthesize a wide range of organic compounds (A. Takács, A. Petz, L. Kollár, 2010).
Green Chemistry and Sustainable Processes
The synthesis of key intermediates for industrial applications, emphasizing green chemistry principles, is a growing area of research. For example, the efficient synthesis of cis-4-Propylcyclohexanol, an intermediate in manufacturing liquid crystal displays, showcases the application of biocatalysis for sustainable chemical production. This suggests that 1-(Trans-4-propylcyclohexyl)-4-iodobenzene might be explored for similar green chemistry applications, particularly as an intermediate in the synthesis of environmentally friendly materials or chemicals (Licheng Wu et al., 2022).
Advanced Materials Development
Research on the synthesis and modification of advanced materials, including those with specific optical or electronic properties, often involves the use of functionalized iodoarenes. The development of materials for specific applications, such as novel liquid crystal displays or other optoelectronic devices, could benefit from the chemical properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, as indicated by studies focusing on the synthesis and characterization of compounds with potential applications in materials science (Hang De-y, 2013).
Eigenschaften
IUPAC Name |
1-iodo-4-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHVVBZXPJPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trans-4-propylcyclohexyl)-4-iodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

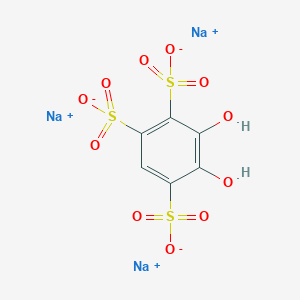
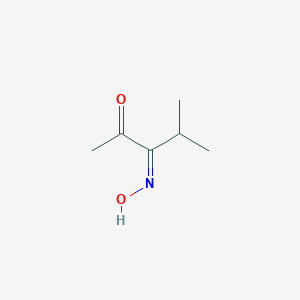
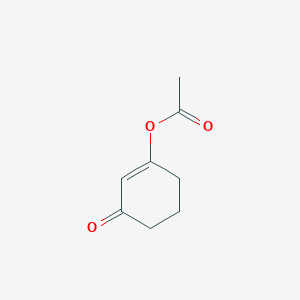
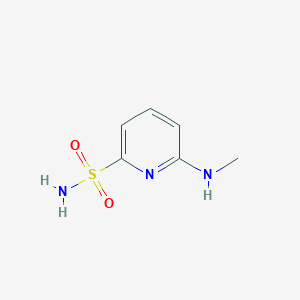
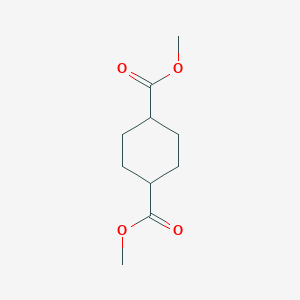
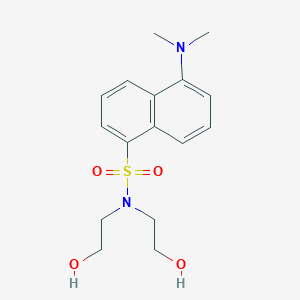
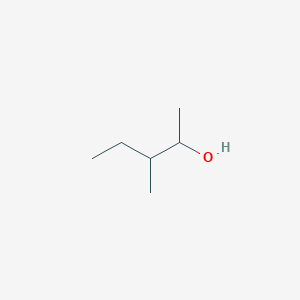
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
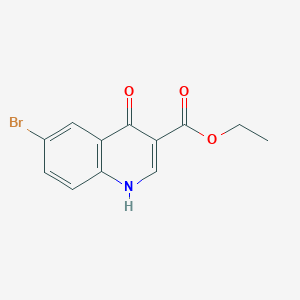

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
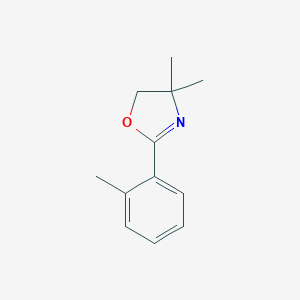
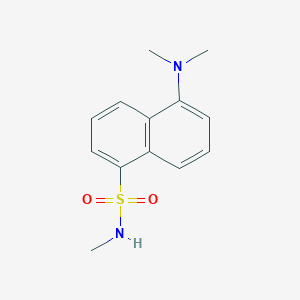
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)